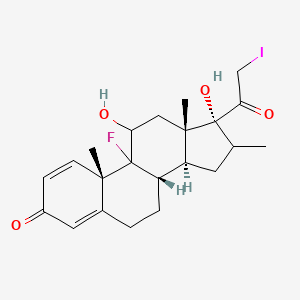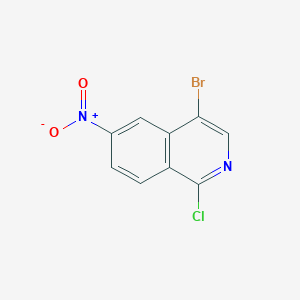
米氮平N-葡糖醛酸苷(非对映异构体混合物)包含未知无机物>80%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mirtazapine N-Glucuronide (Mixture of Diastereomers) Contains Unknown Inorganics >80 per cent is a metabolite of the antidepressant drug mirtazapine. This compound is formed when mirtazapine undergoes glucuronidation, a process where a glucuronic acid molecule is added to the parent drug, enhancing its solubility and facilitating its excretion from the body. The presence of unknown inorganics in this mixture indicates that the compound may contain impurities or other inorganic substances that have not been fully characterized .
科学研究应用
Mirtazapine N-Glucuronide has several applications in scientific research:
Pharmacokinetics: Studying the metabolism and excretion of mirtazapine in the body
Drug Development: Understanding the metabolic pathways of mirtazapine can aid in the development of new antidepressants with improved efficacy and safety profiles
Toxicology: Investigating the potential toxic effects of mirtazapine and its metabolites
Analytical Chemistry: Developing analytical methods for the detection and quantification of mirtazapine and its metabolites in biological samples
作用机制
Target of Action
Mirtazapine is a tetracyclic antidepressant that primarily targets central adrenergic and serotonergic receptors . The α-2 antagonistic properties of the R(-)- and S(+)-enantiomers make them both pharmacologically active . These receptors play a crucial role in mood regulation and the body’s response to stress.
Mode of Action
It is hypothesized to have antidepressant effects because of the synergy between noradrenergic and serotonergic actions . This interaction with its targets results in changes in neurotransmitter levels, which can help alleviate symptoms of depression and other related conditions .
Biochemical Pathways
Mirtazapine undergoes several metabolic transformation pathways, including glucuronide conjugation, demethylation, and hydroxylation . These processes affect various biochemical pathways and can have downstream effects on the body’s response to the drug.
Pharmacokinetics
Mirtazapine is rapidly and well absorbed from the gastrointestinal tract after oral administration, and peak plasma concentrations are reached within 2 hours . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg . The elimination half-life of mirtazapine ranges from 20 to 40 hours . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .
Result of Action
The molecular and cellular effects of Mirtazapine’s action are primarily observed in its ability to alleviate symptoms of depression and other related conditions . It may improve the symptoms of neurological disorders, reverse weight loss caused by medical conditions, improve sleep, and prevent nausea and vomiting after surgery .
Action Environment
The action, efficacy, and stability of Mirtazapine can be influenced by various environmental factors. Additionally, liver and moderate renal impairment cause an approximately 30% decrease in oral mirtazapine clearance; severe renal impairment causes a 50% decrease in clearance .
生化分析
Biochemical Properties
Mirtazapine N-Glucuronide, like its parent compound Mirtazapine, is hypothesized to have antidepressant effects due to the synergy between noradrenergic and serotonergic actions . It interacts with various enzymes, proteins, and other biomolecules, contributing to its pharmacological profile . The main mechanisms of Mirtazapine metabolism include glucuronide conjugation, demethylation, and hydroxylation .
Cellular Effects
Mirtazapine N-Glucuronide, through its parent compound Mirtazapine, has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Mirtazapine N-Glucuronide exerts its effects at the molecular level through various mechanisms. It binds to plasma proteins in a nonspecific and reversible way . It also undergoes direct conjugation to a quaternary ammonium (N +) glucuronide, N 2-demethylation, and N 2-oxidation .
Temporal Effects in Laboratory Settings
The parent compound Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg .
Metabolic Pathways
Mirtazapine N-Glucuronide is involved in several metabolic pathways. The main mechanisms include glucuronide conjugation, demethylation, and hydroxylation . Biotransformation is mainly mediated by the CYP2D6 and CYP3A4 isoenzymes .
Transport and Distribution
Mirtazapine N-Glucuronide is transported and distributed within cells and tissues. Mirtazapine, the parent compound, binds to plasma proteins (85%) in a nonspecific and reversible way . The absolute bioavailability is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism .
Subcellular Localization
The parent compound Mirtazapine is known to interact with various cellular components, influencing its activity and function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mirtazapine N-Glucuronide involves the glucuronidation of mirtazapine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under controlled conditions, often in a buffered aqueous solution at a specific pH and temperature to optimize the enzyme activity .
Industrial Production Methods
Industrial production of Mirtazapine N-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to remove any impurities, including the unknown inorganics .
化学反应分析
Types of Reactions
Mirtazapine N-Glucuronide primarily undergoes hydrolysis, where the glucuronic acid moiety is cleaved off, reverting the compound back to mirtazapine. This reaction can occur under acidic or basic conditions .
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are commonly used to induce hydrolysis. .
Oxidation and Reduction: Although less common, oxidation and reduction reactions can also occur, depending on the presence of specific reagents and conditions
Major Products Formed
The major product formed from the hydrolysis of Mirtazapine N-Glucuronide is mirtazapine itself. Other minor products may include various oxidation or reduction derivatives, depending on the specific reaction conditions .
相似化合物的比较
Similar Compounds
Mirtazapine: The parent compound of Mirtazapine N-Glucuronide, used as an antidepressant.
Desmethylmirtazapine: A metabolite of mirtazapine formed by demethylation.
Mirtazapine N-Oxide: Another metabolite formed by the oxidation of mirtazapine.
Uniqueness
Mirtazapine N-Glucuronide is unique due to its glucuronidation, which significantly enhances its solubility and facilitates its excretion. This property is particularly important for the elimination of the drug from the body, reducing the potential for accumulation and toxicity .
属性
CAS 编号 |
1080533-15-8 |
|---|---|
分子式 |
C₂₃H₂₈N₃O₆ |
分子量 |
442.48 |
同义词 |
2-β-D-Glucopyranuronosyl-1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepinium |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B1142678.png)

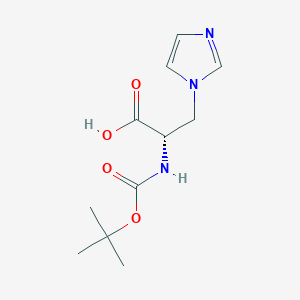
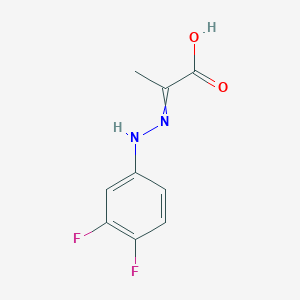
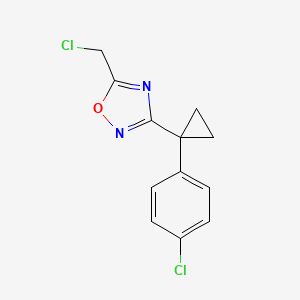
![4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde](/img/structure/B1142690.png)
![4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde](/img/structure/B1142691.png)
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-imidazo[5,1-f][1,2,4]triazine-4(1H)-thione](/img/structure/B1142692.png)
